molecular formula C10H6F6O B109768 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one CAS No. 129604-25-7

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B109768
CAS No.: 129604-25-7
M. Wt: 256.14 g/mol
InChI Key: BBNWVBMFEWTMHU-UHFFFAOYSA-N
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Description

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique chemical properties, including high stability and hydrophobicity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,4-bis(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific positioning of the trifluoromethyl groups at the 3 and 4 positions, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .

Properties

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5(17)6-2-3-7(9(11,12)13)8(4-6)10(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNWVBMFEWTMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564089
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129604-25-7
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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